1,1-Difluoroethane

Catalog No.
S597042
CAS No.
75-37-6
M.F
C2H4F2
M. Wt
66.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Difluoroethane

CAS Number

75-37-6

Product Name

1,1-Difluoroethane

IUPAC Name

1,1-difluoroethane

Molecular Formula

C2H4F2

Molecular Weight

66.05 g/mol

InChI

InChI=1S/C2H4F2/c1-2(3)4/h2H,1H3

InChI Key

NPNPZTNLOVBDOC-UHFFFAOYSA-N

SMILES

CC(F)F

Solubility

0.05 M
In water, 3.2X10+3 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.02 (very poor)

Synonyms

1,1-difluoroethane, ethylidene difluoride

Canonical SMILES

CC(F)F

Applications in Toxicology Research

1,1-Difluoroethane (DFE), also known as Freon 152a, has gained some traction in scientific research due to its unique properties. A key application lies in forensic toxicology. Its potential for abuse as an inhalant has necessitated the development of methods for its detection and quantification in biological samples postmortem and during investigations of human performance impairment []. Researchers have focused on creating validated methods for analyzing DFE in blood and tissues to aid in forensic analysis []. These methods offer advantages over traditional techniques by eliminating the need for solvents in sample preparation, which can interfere with analysis [].

Advantages as a Research Solvent

Another interesting application of DFE in scientific research is its use as a solvent. Because it readily evaporates and leaves minimal residue, DFE can be a valuable tool for researchers who need to remove solvent from their samples without introducing artifacts or altering the properties of the target analytes []. This is particularly advantageous in studies where residual solvent could impact the gas/liquid partitioning of the target molecule or create chromatographic interference during analysis [].

1,1-Difluoroethane, also known as HFC-152a, is an organofluorine compound with the molecular formula C₂H₄F₂. This colorless gas is primarily utilized as a refrigerant and is recognized for its low ozone depletion potential and relatively lower global warming potential compared to other hydrofluorocarbons. With a molecular weight of approximately 66.05 g/mol, 1,1-difluoroethane has favorable thermophysical properties, making it suitable for various applications, including aerosol propellants and gas dusters .

  • Flammability: 1,1-Difluoroethane is classified as a highly flammable gas [].
  • Inhalation Hazards: Inhalation of high concentrations can cause respiratory irritation and act as an asphyxiant by displacing oxygen [].
  • Contact Hazards: Liquid contact can cause frostbite due to the rapidly expanding gas [].
, primarily involving halogenation and hydrogenation processes. For instance, it can be synthesized by the mercury-catalyzed addition of hydrogen fluoride to acetylene:

HCCH+2HFCH3CHF2HCCH+2HF\rightarrow CH₃CHF₂

This reaction produces 1,1-difluoroethane along with vinyl fluoride as an intermediate . Additionally, it can undergo reactions with hydroxyl radicals in the atmosphere, leading to its degradation with a lifespan of approximately 1.4 years .

Research indicates that prolonged exposure to 1,1-difluoroethane can have adverse effects on human health. In animal studies, high concentrations have been linked to cardiovascular issues such as coronary disease and angina. Moreover, intentional inhalation of this compound poses significant risks, including fatal cardiac arrhythmias due to its effects on GABA receptors and glutamate pathways in the brain .

The primary method for synthesizing 1,1-difluoroethane involves the reaction of acetylene with hydrogen fluoride under mercury catalysis:

HCCH+2HFCH3CHF2HCCH+2HF\rightarrow CH₃CHF₂

This method allows for the efficient production of the compound while minimizing by-products. Other synthetic pathways may include halogenation reactions involving ethane derivatives .

1,1-Dichloro-2,2-difluoroethaneC₂H₂Cl₂F₂20Refrigerant (R-125)1,1,1,2-TetrafluoroethaneC₂H₂F₄1300Refrigerant (R-134a)1,2-DifluoroethaneC₂H₄F₂Higher than R-152aLowSolvent and refrigerant

Uniqueness of 1,1-Difluoroethane:

  • It has a relatively low global warming potential (124), making it more environmentally friendly compared to many alternatives.
  • Its shorter atmospheric lifetime (approximately 1.4 years) reduces long-term environmental impact compared to other hydrofluorocarbons like R-134a .

Interaction studies on 1,1-difluoroethane have revealed its reactivity with various substances. It can decompose upon heating or combustion, producing toxic by-products such as hydrogen fluoride and carbon monoxide. Furthermore, it exhibits flammability and can react violently with strong oxidizers or metals like aluminum .

Physical Description

1,1-Difluoroethane is colorless, odorless gas shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can travel back to the source of leak very easily. This leak can be either a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket.
GasVapor; Liquid
COLOURLESS ODOURLESS COMPRESSED LIQUEFIED GAS.

Color/Form

Colorless gas

XLogP3

1.4

Boiling Point

52.3 °F at 760 mm Hg (USCG, 1999)
-24.9 °C
-24.05 °C
-24.7 °C

Flash Point

-50 °C (open cup)
Flammable gas

Vapor Density

2.3 (Air = 1)
Relative vapor density (air = 1): 2.3

Density

0.95 at 68 °F (USCG, 1999)
0.896 c/cu cm at 25 °C, >1 atm
Density (for liquid): 0.91 g/cm³

LogP

0.75 (LogP)
log Kow = 0.75
0.75

Odor

Odorless

Melting Point

-179 °F (USCG, 1999)
-117.0 °C
-118.6 °C
-117 °C

UNII

0B1U8K2ME0

GHS Hazard Statements

Aggregated GHS information provided by 593 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 593 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 588 of 593 companies with hazard statement code(s):;
H220 (95.75%): Extremely flammable gas [Danger Flammable gases];
H280 (75.51%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1,1-Difluoroethane (HFC-152a) is a colorless odorless gas. It mixes easily with water. USE: HFC-152a is an important commercial chemical. It is used in consumer products as an aerosol propellant or foaming agent. Common products it is used in include: personal care products (deodorants, hair spray, mousse), home products (air fresheners), commercial/institutional products (disinfectant, cleaners) and automotive products (cleaners, waxes). EXPOSURE: Workers that produce or use HFC-152a may breathe in vapors or have direct skin contact. The general population may be exposed by vapors and dermal contact with products containing HFC-152a. If HFC-152a is released to the environment, it will not be broken down in air. It is not expected to be broken down by sunlight. It will move into air from soil and water surfaces. It is expected to move easily through soil. It is not expected to build up in fish. RISK: Decreased pain sensation and loss of consciousness occur when humans breathe very high levels of HFC-152a. Light-headedness and occasional racing heartrate have been reported in workers exposed to HFC-152a. Intentional inhalation of HFC-152a to get "high" can cause confusion, tremors, pulmonary irritation, and loss of consciousness. Repeated abuse can potentially lead to irregular heartbeat, coma and death. Loss of consciousness and cardiac sensitization (increased risk of altered heart rate with exposures to other chemicals) have been reported in laboratory animals exposed to extremely high air levels of HFC-152a. No adverse effects have been reported in laboratory animals exposed to lower levels. HFC-152a did not cause abortion or birth defects in laboratory animals that breathed HFC-152a during pregnancy. Data on the availability of HFC-152a to cause infertility in animals were not available. Tumors were not induced in laboratory animals following lifetime exposure to HFC-152a in the air. The potential for HFC-152a to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

4.55e+03 mmHg
4,550 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 516

Pictograms

Flammable

Flammable;Compressed Gas

Impurities

Typical impurities in HFC-152a include low level (ppm) water, low level (ppb) residual HCl and/or HF acids.

Other CAS

75-37-6

Wikipedia

1,1-difluoroethane

Biological Half Life

... To investigate DFE toxicokinetics, groups (n = 3) of Sprague-Dawley rats were exposed to 30 s of 20 L/min DFE. ... Plots of concentration (log) versus time were consistent with a two compartment model. Initial distribution was rapid with average half life (t((1/2))) during the alpha phase of 9 s for blood, 18 s for brain and 27 s in cardiac tissue. During beta slope elimination average t((1/2)) was 86 s in blood, 110 s in brain and 168 s in heart. Late elimination half lives were longer with blood gamma = 240 s, brain gamma = 340 s, and heart gamma = 231 s. ...

Use Classification

Fire Hazards -> Flammable - 4th degree
Cosmetics -> Propellant

Methods of Manufacturing

Mono- and difluoroalkanes can be produced by addition of hydrogen fluoride to olefins or alkynes (e.g., CF2H-CH3, HFC 152a). Another synthetic pathway is the exchange of chlorine (or bromine) for fluorine using hydrogen fluoride or metal fluorides, such as antimony fluoride.
By adding hydrogen fluoride to acetylene.
... gas-phase fluorination of acetylene using a magnesium and bismuth catalyst coadsorbed on aluminum fluoride (Mg/Bi/AlF3). This method proceeds via the intermediate product, vinyl fluoride.
... a nonselective reaction, which produced 57.9% of HFC-152a at 67% conversion, when 1,2-dichloroethane was fluorinated in the liquid phase using a Lewis acid catalyst such as SnCl4.
Perhaps the most promising industrial route for the manufacture of HFC-152a is based on the fluorination of the vinyl chloride monomer. The two-step process involves initial addition of HF in a liquid-phase process to form the intermediate HCFC-151a (CH3CHClF). This is followed by a second liquid-phase fluorination of HCFC-151a to HFC-152a.

General Manufacturing Information

Aerosol manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Industrial gas manufacturing
Plastics product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Utilities
Wholesale and retail trade
Ethane, 1,1-difluoro-: ACTIVE
The direct fluorination of hydrocarbon with elemental fluoride is extremely exothermic and difficult to control. ... The disadvantages of direct fluorination have been overcome by the use of fluorine carriers, in particular, high valence metal fluorides such as cobalt trifluoride, CoF3, or potassium tetrafluorocobalate, KCoF4.

Analytic Laboratory Methods

This paper describes a method for the quantitation of DFE using a gas chromatography-flame-ionization headspace technique that employs solventless standards for calibration. Two calibration curves using 0.5 mL whole blood calibrators which ranged from A: 0.225-1.350 to B: 9.0-180.0 mg/L were developed. These were evaluated for linearity (0.9992 and 0.9995), limit of detection of 0.018 mg/L, limit of quantitation of 0.099 mg/L (recovery 111.9%, CV 9.92%), and upper limit of linearity of 27,000.0 mg/L. Combined curve recovery results of a 98.0 mg/L DFE control that was prepared using an alternate technique was 102.2% with CV of 3.09%. No matrix interference was observed in DFE enriched blood, urine or brain specimens nor did analysis of variance detect any significant differences (alpha = 0.01) in the area under the curve of blood, urine or brain specimens at three identical DFE concentrations. The method is suitable for use in forensic laboratories because validation was performed on instrumentation routinely used in forensic labs and due to the ease with which the calibration range can be adjusted. Perhaps more importantly it is also useful for research oriented studies because the removal of solvent from standard preparation eliminates the possibility for solvent induced changes to the gas/liquid partitioning of DFE or chromatographic interference due to the presence of solvent in specimens.
A readily constructed, automated purging assembly, on column trapping and simultaneous use of flame ionization and electrolytic conductivity detectors were applied to develop a dynamic headspace gas chromatographic technique which was evaluated for the determination of 42 organic pollutants in water, one of which was difluoroethane.

Clinical Laboratory Methods

Gas chromatography with electron capture analysis of the blood headspace can be used to determine the concentration of halogenated solvents in biological samples. /Halogenated Hydrocarbons-Halogenated Solvents/
Intentional abuse of 1,1-difluoroethane has been reported to cause transient symptoms such as confusion, tremors, pulmonary irritation, loss of consciousness and, rarely, coma. In the last five years, 17 cases from the San Diego County Medical Examiner's Office showed the presence of 1,1-difluoroethane in postmortem tissues, and the gas was cited in the cause of death in 13 of those cases. Detected during routine ethanol screening,1,1-difluoroethane was evaluated for concentrations in peripheral blood, central blood and vitreous humor by a slightly modified method published by Avella et al. In many cases, death from abuse of 1,1-difluoroethane seemed to occur within minutes of intentional abuse; large concentrations (>100 mg/L) of the gas were still in the blood. It is important that forensic toxicology laboratories have routine screening procedures to detect 1,1-difluoroethane because cases exist in which evidence of use from cans may not be present in proximity to the decedent, or may be undiscovered in the debris of a motor vehicle accident. It is also important to quantify concentrations of 1,1-difluoroethane in both peripheral blood and central blood, whose ratio may be useful in interpreting how recently the use of the 1,1-difluoroethane occurred.
Various hydrofluorocarbons (HFCs) have replaced the ozone-depleting chlorofluorocarbons and hydrochlorofluorocarbons during the last decades. The objective of this study was to examine the usefulness of blood and breath for exposure biomonitoring of HFCs. We compared data on blood and exhaled air from a series of experiments where healthy volunteers were exposed to vapors of four commonly used HFCs; 1,1-difluoroethane, 1,1,1-trifluoroethane, 1,1,1,2-tetrafluoroethane, and 1,1,1,3,3-pentafluoropropane. All four HFCs had similar toxicokinetic profiles in blood with a rapid initial increase and an apparent steady-state reached within a few minutes. For all HFCs, the inhalation uptake during exposure was low (less than 6%), most of which was exhaled post-exposure. No metabolism could be detected and only minor amounts were excreted unchanged in urine. The observed time courses in blood and breath were well described by physiologically-based pharmacokinetic (PBPK) modeling. Simulations of 8-hr exposures show that the HFC levels in both blood and breath drop rapidly during the first minutes post-exposure, whereafter the decline is considerably slower and mainly reflects washout from fat tissues. We conclude that blood and exhaled air can be used for biological exposure monitoring. Samples should not be taken immediately at the end of shift but rather 20-30 min later.
A headspace gas chromatographic procedure for the identification and quantitation of difluoroethane in blood is presented ... Quantitation of difluoroethane was performed using a six-point calibration curve and an internal standard of 1-propanol. The assay is linear from 0 to 115 mg/L including a low calibrator at 4 mg/L, the limit of quantitation. Within-run coefficients of variation at mean concentrations of 13.8 mg/L and 38.5 mg/L were 5.8% and 6.8% respectively. Between-run coefficients of variation at mean concentrations of 15.9 mg/L and 45.7 mg/L were 13.4% and 9.8% respectively. Several volatile substances were tested as potential interfering compounds with propane having a retention time identical to that of difluoroethane.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Closed system, ventilation, explosion-proof electrical equipment and lighting. Prevent build-up of electrostatic charges (e.g., by grounding). Use non-sparking handtools.
Fireproof. Separated from incompatible materials. Keep in a well-ventilated room.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

1,1-Difluoroethane Forensic Aspects for the Toxicologist and Pathologist

Nicholas B Tiscione, Timothy P Rohrig
PMID: 34017986   DOI: 10.1093/jat/bkab054

Abstract

1,1-Difluoroethane (DFE) is a halogenated hydrocarbon that is commonly used as a propellant in air duster products. Herein, the pharmacology of DFE was reviewed, and questions relevant to medicolegal investigations were addressed. Particular emphasis was given to detection time in biological specimens and the range, onset and duration of effects. DFE may be abused as an inhalant and is rapidly absorbed through the lungs. Onset of central nervous system (CNS) depressant effects is within seconds and the duration may only last minutes. The effects may lead to impairment of human performance, including confusion, lethargy, impaired judgment, loss of motor coordination and loss of consciousness. Death may result even after the first use. With heavy use or in combination with other CNS depressants, extended periods of drowsiness or loss of consciousness may be observed with an increased risk of a fatal event. A majority of impaired driving investigations where DFE was identified included a collision demonstrating the significant impact its use may have on traffic safety. When DFE is identified alone, without other drugs that cause CNS impairment, the effects may not be observable minutes after the crash, making identification of its use difficult. Although concentrations dissipate rapidly, DFE has been detected in blood specimens collected up to 3 hours after the driving incident. Two studies on passive exposure presented herein demonstrated that it is unlikely to detect DFE above concentrations of ∼2.6 µg/mL in blood or urine due to even extreme unintentional exposure. Alternative specimens such as brain, lung and tracheal air should be considered in some postmortem investigations. DFE has been identified in blood specimens from postmortem cases at concentrations from 0.14 to 460 µg/mL and in impaired driving cases from 0.16 to 140 µg/mL.


Cryogenic dermal injuries to the chest secondary to inhalational abuse of keyboard cleaner

Mohan Punja, Dennis Bradley Langston, Maurice Walter Smith
PMID: 29188723   DOI: 10.1080/15563650.2017.1408813

Abstract




Acute skeletal fluorosis in the setting of 1,1-difluoroethane abuse

Alex Ponce, Jennifer A Oakes, William Eggleston
PMID: 30449202   DOI: 10.1080/15563650.2018.1527034

Abstract




Cardiotoxic (Arrhythmogenic) Effects of 1,1-Difluoroethane Due to Electrolyte Imbalance and Cardiomyocyte Damage

Kaushal Joshi, Michael Barletta, John Wurpel
PMID: 28263233   DOI: 10.1097/PAF.0000000000000262

Abstract

Inhalant abuse is the intentional inhalation of chemical vapors to attain euphoric effects. Many common household products are abused by inhalation and one is 1,1-difluoroethane (DFE), which is a halogenated hydrocarbon used in refrigeration, dust-off spray, and airbrush painting. Although many human DFE abuse cases have been studied, the etiology and mechanism of sudden death is still unknown. In this study, an animal model was used to simulate the human conditions of DFE inhalation abuse that results in sudden death.Current research targets mechanistic studies involving electrolyte changes and cardiomyocyte damage after DFE administration in vivo. To investigate these changes, Sprague Dawley rats (N = 6) were exposed to 30 seconds of 20 L/min of DFE in multiple doses. Isoflurane acted as a control. Two additional groups, epinephrine and epinephrine + DFE, were included to simulate the clinical condition of DFE abuse. Plasma sodium, potassium, calcium, and magnesium levels were measured, followed by lactate dehydrogenase, creatine kinase, and cardiac troponin I levels. In addition, oxidative stress markers were also evaluated in all animal groups. Electrolyte levels showed a significant rise in plasma potassium and magnesium levels for the treated groups. In addition, lactate dehydrogenase, creatine kinase, and cardiac troponin I levels in DFE and epinephrine + DFE administered rats were significantly elevated as compared with control. Some oxidative stress makers were also elevated significantly in treatment groups. Furthermore, histopathological analysis showed hyperemia/congestion in treated rats.These results support cardiotoxic effects indicating that DFE results in fatal arrhythmias, and the study can be important during clinical cases involving inhalant abuse.


Cardiomyopathy from 1,1-Difluoroethane Inhalation

Suwen Kumar, Tejaswini Joginpally, David Kim, Mrinal Yadava, Konchok Norgais, Heather S Laird-Fick
PMID: 26613951   DOI: 10.1007/s12012-015-9348-5

Abstract

Consumer aerosol products can be inhaled for their psychoactive effects, but with attendant adverse health effects including "sudden sniffing death." Cardiomyopathy has rarely been described in association with 1,1-difluoroethane (DFE), a common aerosol propellant. We report a 33-year-old male who developed acute myocardial injury and global hypokinesis along with rhabdomyolysis, acute kidney injury, and fulminant hepatitis after 2 days' nearly continuous huffing. Workup for other causes, including underlying coronary artery disease, was negative. His cardiac function improved over time. The exact mechanism of DFE's effects is uncertain but may include catecholamine-induced cardiomyopathy, coronary vasospasm, or direct cellular toxicity.


Air Duster abuse causing rapid airway compromise

Amanda Winston, Abed Kanzy, Ghassan Bachuwa
PMID: 25568278   DOI: 10.1136/bcr-2014-207566

Abstract

Inhalant abuse is potentially life-threatening and has resulted in many complications such as central nervous system depression, cardiac dysrhythmia and hypoxia. Inhalant abuse causing angioedema is rarely reported in the medical literature. In this report we present a case of rapidly progressive airway compromise following recreational huffing. Our patient required intubation and intensive care unit admission with complete recovery after 5 days. The aetiology of airway compromise is postulated to be due to commonly reported frost bite injury and rarely reported angioedema. To the best of our knowledge this the second case reporting angioedema secondary to huffing Air Duster.


Evaluation of left ventricular function by bedside ultrasound in acute toxic myocarditis

Cara Brown, Gavin Budhram
PMID: 23849366   DOI: 10.1016/j.jemermed.2013.01.038

Abstract

Myocarditis can be difficult to diagnose in the Emergency Department (ED) due to the lack of classic symptoms and the wide variation in presentations. Poor cardiac contractility is a common finding in myocarditis and can be evaluated by bedside ultrasound.
To demonstrate the utility of fractional shortening measurements as an estimation of left ventricular function during bedside cardiac ultrasound evaluation in the ED.
A 54-year-old man presented to the ED complaining of 3 days of chest tightness, palpitations, and dyspnea, as well as persistent abdominal pain and vomiting. An electrocardiogram (ECG) showed sinus tachycardia with presumably new ST-segment elevation and signs of an incomplete right bundle branch block. A bedside echocardiogram was performed by the emergency physician that showed poor left ventricular function by endocardial fractional shortening measurements. On further questioning, the patient revealed that for the past 2 weeks he had been regularly huffing a commercially available compressed air duster. Based on these history and examination findings, the patient was given a presumptive diagnosis of toxic myocarditis. A follow-up echocardiogram approximately 7 weeks later demonstrated resolution of the left ventricular systolic dysfunction and his ECG findings normalized.
Cardiac ultrasound findings of severely reduced global function measured by endocardial fractional shortening were seen in this patient and supported the diagnosis of myocarditis. Endocardial fractional shortening is a useful means of easily evaluating and documenting left ventricular function and can be performed at the bedside in the ED.


Blood and exhaled air can be used for biomonitoring of hydrofluorocarbon exposure

Lena Ernstgård, Bengt Sjögren, Sara Gunnare, Gunnar Johanson
PMID: 24296009   DOI: 10.1016/j.toxlet.2013.11.026

Abstract

Various hydrofluorocarbons (HFCs) have replaced the ozone-depleting chlorofluorocarbons and hydrochlorofluorocarbons during the last decades. The objective of this study was to examine the usefulness of blood and breath for exposure biomonitoring of HFCs. We compared data on blood and exhaled air from a series of experiments where healthy volunteers were exposed to vapors of four commonly used HFCs; 1,1-difluoroethane, 1,1,1-trifluoroethane, 1,1,1,2-tetrafluoroethane, and 1,1,1,3,3-pentafluoropropane. All four HFCs had similar toxicokinetic profiles in blood with a rapid initial increase and an apparent steady-state reached within a few minutes. For all HFCs, the inhalation uptake during exposure was low (less than 6%), most of which was exhaled post-exposure. No metabolism could be detected and only minor amounts were excreted unchanged in urine. The observed time courses in blood and breath were well described by physiologically-based pharmacokinetic (PBPK) modeling. Simulations of 8-h exposures show that the HFC levels in both blood and breath drop rapidly during the first minutes post-exposure, whereafter the decline is considerably slower and mainly reflects washout from fat tissues. We conclude that blood and exhaled air can be used for biological exposure monitoring. Samples should not be taken immediately at the end of shift but rather 20-30 min later.


Brain: the best matrix for volatile testing?

D Kimberley Molina, Sarah Limfueco, Veronica M Hargrove
PMID: 25881817   DOI: 10.1097/PAF.0000000000000155

Abstract




Skeletal Fluorosis Due To Inhalation Abuse of a Difluoroethane-Containing Computer Cleaner

Joseph R Tucci, Gary M Whitford, William H McAlister, Deborah V Novack, Steven Mumm, Tony M Keaveny, Michael P Whyte
PMID: 27449958   DOI: 10.1002/jbmr.2923

Abstract

Skeletal fluorosis (SF) is endemic in many countries and millions of people are affected worldwide, whereas in the United States SF is rare with occasional descriptions of unique cases. We report a 28-year-old American man who was healthy until 2 years earlier when he gradually experienced difficulty walking and an abnormal gait, left hip pain, loss of mobility in his right wrist and forearm, and progressive deformities including enlargement of the digits of both hands. Dual-energy X-ray absorptiometry (DXA) of his lumbar spine, femoral neck, total hip, and the one-third forearm revealed bone mineral density (BMD) Z-scores of +6.2, +4.8, +3.0, and -0.2, respectively. Serum, urine, and bone fluoride levels were all elevated and ultimately explained by chronic sniffing abuse of a computer cleaner containing 1,1-difluoroethane. Our findings reflect SF due to the unusual cause of inhalation abuse of difluoroethane. Because this practice seems widespread, particularly in the young, there may be many more such cases. © 2016 American Society for Bone and Mineral Research.


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